molecular formula C13H15ClN2 B14537282 2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline CAS No. 61938-94-1

2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

Cat. No.: B14537282
CAS No.: 61938-94-1
M. Wt: 234.72 g/mol
InChI Key: ZSYBVMLBRRAALN-UHFFFAOYSA-N
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Description

2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a chlorine atom and a hexahydroazepino ring fused to a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloro-substituted aniline with a cyclic ketone, followed by cyclization using a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines .

Scientific Research Applications

2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline is unique due to its specific chlorine substitution, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

CAS No.

61938-94-1

Molecular Formula

C13H15ClN2

Molecular Weight

234.72 g/mol

IUPAC Name

2-chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline

InChI

InChI=1S/C13H15ClN2/c14-11-5-6-12-10(8-11)9-16-7-3-1-2-4-13(16)15-12/h5-6,8H,1-4,7,9H2

InChI Key

ZSYBVMLBRRAALN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=C(CN2CC1)C=C(C=C3)Cl

Origin of Product

United States

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